Synthesis and Characterization of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide
Synthesis and Characterization of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-morpholinobenzoate, a substituted anthranilate with potential applications in medicinal chemistry and drug discovery. Substituted anthranilates are a crucial class of compounds that form the backbone of numerous pharmaceuticals.[1] This document outlines a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, presents its characteristic spectroscopic and physical data, and illustrates the synthetic workflow.
Synthesis
The synthesis of Methyl 2-amino-4-morpholinobenzoate can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is analogous to the preparation of similar morpholine-containing compounds, such as Methyl 3-chloro-4-morpholinobenzoate.[2] The proposed reaction involves the displacement of a suitable leaving group, such as fluorine, from a substituted methyl benzoate (B1203000) precursor by morpholine (B109124) in the presence of a base.
A plausible synthetic route starts from Methyl 2-amino-4-fluorobenzoate (B8507550). The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing ester group and the amino group. The reaction with morpholine, facilitated by a base like potassium carbonate, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, is expected to yield the desired product.
Proposed Reaction Scheme
Caption: Proposed synthesis of Methyl 2-amino-4-morpholinobenzoate.
Experimental Protocol
This protocol details the synthesis of Methyl 2-amino-4-morpholinobenzoate via a nucleophilic aromatic substitution reaction.[2]
Materials:
-
Methyl 2-amino-4-fluorobenzoate
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Morpholine
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Anhydrous Potassium Carbonate (K₂CO₃)
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Dimethyl Sulfoxide (DMSO)
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Ethyl acetate (B1210297)
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Saturated aqueous sodium chloride (Brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Apparatus for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 2-amino-4-fluorobenzoate (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to the flask. The volume of DMSO should be sufficient to dissolve the starting material and allow for efficient stirring.
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Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 2-amino-4-morpholinobenzoate.
Characterization Data
The following table summarizes the expected quantitative data for Methyl 2-amino-4-morpholinobenzoate. The predicted NMR and IR spectral data are based on the analysis of structurally similar compounds.[3][4][5][6][7][8]
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110-115 °C (estimated) |
| Yield | 75-85% (expected) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.75 (d, 1H, Ar-H), 6.20-6.10 (m, 2H, Ar-H), 5.50 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 3.80 (t, 4H, -N(CH₂)₂), 3.10 (t, 4H, -O(CH₂)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 168.0 (C=O), 154.0 (C-N, morpholine), 150.0 (C-NH₂), 132.0 (Ar-C), 105.0 (Ar-C), 100.0 (Ar-C), 98.0 (Ar-C), 67.0 (-O-CH₂), 51.5 (-OCH₃), 49.0 (-N-CH₂) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1690 (C=O stretch), 1620 (N-H bend), 1580, 1500 (C=C aromatic stretch), 1250 (C-O stretch), 1120 (C-N stretch) |
| Mass Spec (ESI-MS) | m/z: 237.1 [M+H]⁺ |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the synthesis and a logical relationship diagram for the characterization of the target compound.
Caption: Experimental workflow for the synthesis of Methyl 2-amino-4-morpholinobenzoate.
Caption: Logical flow for the characterization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
